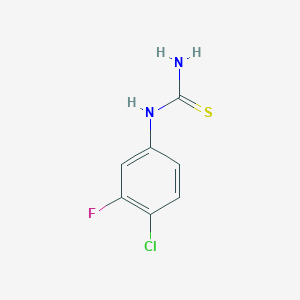

1-(4-chloro-3-fluorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVDZZVSLKLGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247905-10-7 | |

| Record name | (4-chloro-3-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chloro 3 Fluorophenyl Thiourea

Established Reaction Pathways for Thiourea (B124793) Synthesis

The formation of the thiourea backbone is achievable through several reliable synthetic routes. The most prominent and versatile of these are the condensation of an amine with an isothiocyanate and the multi-step approach involving acyl chlorides and thiocyanate (B1210189) salts.

Isothiocyanate-Amine Condensation Mechanisms

The most direct and widely utilized method for synthesizing N-substituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.com This reaction is a classic example of nucleophilic addition. The amine's lone pair of electrons attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

The versatility of this method is a significant advantage, as a wide array of amines and isothiocyanates are commercially available or can be readily synthesized. mdpi.comontosight.ai This allows for the creation of a diverse library of thiourea derivatives. The reaction is typically high-yielding and proceeds under mild conditions. mdpi.com

Acyl Chloride-Thiocyanate Approaches and Subsequent Amination

An alternative and powerful method, particularly for generating N-acyl thioureas, begins with an acyl chloride. mdpi.comnih.gov In this approach, the acyl chloride is first reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). nih.govgoogle.com This reaction, often conducted in a dry solvent like acetone (B3395972) or acetonitrile, generates a highly reactive acyl isothiocyanate intermediate in situ. mdpi.comresearchgate.net

This intermediate is not typically isolated but is immediately treated with an amine. google.commdpi.com The amine then undergoes a nucleophilic addition to the isothiocyanate carbon, in a manner analogous to the direct condensation method, to afford the N-acyl thiourea derivative. mdpi.comnih.gov This one-pot procedure is efficient for creating complex thioureas from readily available acid chlorides. google.com

Targeted Synthesis of 1-(4-chloro-3-fluorophenyl)thiourea

The targeted synthesis of this compound can be achieved by applying the established isothiocyanate-amine condensation pathway. The logical starting materials for this synthesis are 4-chloro-3-fluorophenyl isothiocyanate and ammonia (B1221849).

The reaction involves the nucleophilic attack of ammonia on the central carbon of the 4-chloro-3-fluorophenyl isothiocyanate. This process is analogous to syntheses reported for structurally similar compounds. For example, various indole-derived thioureas, including 1-(2-(1H-Indol-3-yl)ethyl)-3-(3-chloro-4-fluorophenyl)thiourea, have been successfully synthesized by reacting the corresponding isothiocyanate (in this case, 3-chloro-4-fluorophenyl isothiocyanate) with an amine. mdpi.com Similarly, other complex thioureas like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have been prepared, demonstrating the viability of using halogenated phenyl isothiocyanates as precursors. researchgate.net

An alternative route would involve starting with 4-chloro-3-fluoroaniline. This aniline (B41778) could be converted to the target compound by reacting it with a thiocarbonyl transfer reagent or by first converting it to the corresponding isothiocyanate before reaction with ammonia.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. For thiourea synthesis, several parameters can be adjusted. Key variables include the choice of solvent, reaction temperature, and the use of catalysts.

Acetone is a commonly employed solvent for reactions involving acyl chlorides and thiocyanate salts, often under reflux conditions to ensure the reaction goes to completion. mdpi.comnih.govrsc.org For the condensation of isothiocyanates with amines, a range of polar aprotic solvents can be used at room temperature or with gentle heating.

The following table illustrates a hypothetical optimization study for the synthesis of a generic thiourea, highlighting common variables and potential outcomes.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | None | 56 (Reflux) | 4 | 65 |

| 2 | Acetonitrile | None | 82 (Reflux) | 4 | 70 |

| 3 | Acetone | TBAB (5 mol%) | 56 (Reflux) | 2 | 85 |

| 4 | THF | None | 25 (RT) | 12 | 50 |

| 5 | DCM | None | 25 (RT) | 12 | 45 |

This table is illustrative and represents typical variables considered in reaction optimization.

Derivatization Techniques and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Derivatization of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR). By systematically modifying the structure, researchers can identify which parts of the molecule are essential for its biological activity and can fine-tune its properties. sioc-journal.cnnih.gov

Introduction of Varied Substituents on Aryl Rings

A primary strategy for SAR studies of arylthioureas is the synthesis of analogues with different substituents on the phenyl ring. nih.gov This is readily achieved by utilizing a range of commercially available substituted anilines or phenyl isothiocyanates as starting materials. By keeping the core thiourea scaffold constant while altering the electronic and steric properties of the aryl ring, chemists can probe the specific interactions between the compound and its biological target.

For example, a research program might synthesize a library of compounds by reacting various substituted anilines with a common isothiocyanate, or vice versa. nih.gov Studies on sorafenib (B1663141) derivatives and other kinase inhibitors have employed this strategy extensively, synthesizing analogues with different halogen, trifluoromethyl, and alkyl groups on the phenyl ring to optimize activity. sioc-journal.cn This systematic approach allows for the mapping of the target's binding pocket and the development of more potent and selective agents. nih.gov

The following table provides examples of analogues that could be synthesized to explore the SAR around the 1-(4-chloro-3-fluorophenyl) moiety.

| Analogue | R¹ | R² | R³ | R⁴ | Starting Aniline/Isothiocyanate |

| Parent | H | F | Cl | H | 4-chloro-3-fluoroaniline |

| Analogue 1 | H | Cl | Cl | H | 3,4-dichloroaniline mdpi.com |

| Analogue 2 | H | CF₃ | Cl | H | 4-chloro-3-(trifluoromethyl)aniline sioc-journal.cn |

| Analogue 3 | H | F | F | H | 3,4-difluoroaniline |

| Analogue 4 | H | OCH₃ | Cl | H | 4-chloro-3-methoxyaniline |

| Analogue 5 | F | H | Cl | H | 4-chloro-2-fluoroaniline |

This table illustrates how systematic changes to the aryl ring substituents can be used to build a library of analogues for SAR studies.

Cyclization Reactions to Form Heterocyclic Scaffolds

The thiourea moiety of this compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds through cyclization reactions. The presence of nucleophilic sulfur and nitrogen atoms allows for reactions with various electrophilic reagents to construct five- and six-membered rings, which are prevalent scaffolds in many biologically active molecules.

One of the most well-established methods for the synthesis of thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis. nanobioletters.comnih.govresearchgate.net This reaction involves the condensation of a thiourea with an α-haloketone. In the context of this compound, this would involve its reaction with various α-haloketones to yield 2-amino-4-substituted-thiazoles. The general mechanism proceeds through the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net The reaction is often carried out in ethanol (B145695) at reflux temperature. nanobioletters.comresearchgate.net The use of a heterogeneous and reusable catalyst, such as copper silicate (B1173343), has also been reported to facilitate this transformation efficiently. nanobioletters.com

For instance, the reaction of a substituted thiourea with phenacyl bromide in ethanol leads to the formation of the corresponding 2-amino-4-phenylthiazole (B127512) derivative. nanobioletters.com While specific examples utilizing this compound are not explicitly detailed in the surveyed literature, the general applicability of the Hantzsch synthesis suggests its potential for producing the corresponding 2-(4-chloro-3-fluorophenyl)amino-4-substituted-thiazoles.

Another important class of heterocyclic compounds that can be synthesized from thiourea precursors are 1,2,4-triazoles. The synthesis of 4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones can be achieved through the base-catalyzed cyclization of the corresponding 1,4-disubstituted thiosemicarbazides. jrespharm.com To apply this to this compound, it would first need to be converted to a thiosemicarbazide (B42300) derivative. For example, reaction with a hydrazide would yield the necessary precursor, which could then undergo intramolecular cyclization in the presence of a base like sodium hydroxide (B78521) to form the 4-(4-chloro-3-fluorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. jrespharm.comnih.gov The thione functionality of these triazoles can be further reacted, for instance, with alkyl halides to introduce various substituents. organic-chemistry.org

Furthermore, intramolecular cyclization of thiourea derivatives can lead to the formation of other heterocyclic systems. For example, N-acylthioureas can undergo cyclization with reagents like α-bromoacetone to yield 2-imino-1,3-thiazolidin-4-ones. researchgate.net The reaction of thioureas with propargyl bromides has also been shown to produce 2-aminothiazole (B372263) derivatives through a domino alkylation-cyclization reaction. researchgate.net

The following table summarizes the general synthetic approaches for the cyclization of thiourea derivatives to form various heterocyclic scaffolds, which are applicable to this compound.

| Heterocyclic Scaffold | General Reactants | Typical Reaction Conditions | Resulting Product Class |

| Thiazoles | α-Haloketones (e.g., phenacyl bromide) | Ethanol, reflux; or Copper silicate catalyst, ethanol, 78 °C | 2-Amino-4-substituted-thiazoles |

| 1,2,4-Triazoles | Thiosemicarbazide precursors | Base-catalyzed cyclization (e.g., NaOH) | 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones |

| 2-Iminothiazolidin-4-ones | N-Acylthioureas, α-bromoacetone | Base-catalyzed cyclization | 2-Imino-3-aryl-thiazolidin-4-ones |

| 2-Aminothiazoles | Propargyl bromides | Domino alkylation-cyclization | 2-Amino-4-methylthiazoles |

It is important to note that while the general methodologies are well-documented for a wide range of thiourea derivatives, specific research detailing the yields and precise reaction conditions for the cyclization of this compound is not extensively reported in the public scientific literature. However, the established reactivity patterns of thioureas provide a strong basis for the successful synthesis of these heterocyclic derivatives from the title compound.

Structure Activity Relationships Sar and Molecular Mechanism Elucidation of 1 4 Chloro 3 Fluorophenyl Thiourea and Its Analogues

Design Principles for Thiourea-Based Bioactive Agents

The thiourea (B124793) moiety is a crucial pharmacophore in the design of various bioactive compounds. biointerfaceresearch.com Its ability to form hydrogen bonds and interact with biological targets like enzymes and proteins underpins its wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. biointerfaceresearch.comresearchgate.net The design of potent thiourea derivatives often involves strategic modifications to enhance their interaction with specific biological targets.

Influence of Halogenation and Substituent Effects on Molecular Interactions

The introduction of halogen atoms and other substituents onto the phenyl ring of thiourea derivatives significantly influences their molecular interactions and biological activity. nih.govacs.orgresearchgate.net Halogenation, in particular, plays a critical role in modulating the physicochemical properties of these compounds.

Electron-Withdrawing Effects : Halogens are electron-withdrawing groups, and their presence can increase the acidity of the N-H protons in the thiourea moiety. This enhanced acidity facilitates stronger hydrogen bonding with biological targets. biointerfaceresearch.com Studies have shown that electron-withdrawing substituents often lead to more potent biological activity compared to electron-donating groups. nih.govrsc.org For instance, the introduction of electron-withdrawing groups like 4-nitrophenyl or perfluorophenyl into the thiourea structure has been shown to enhance the biological activity of these derivatives. biointerfaceresearch.com

Lipophilicity and Membrane Permeability : Halogenation can increase the lipophilicity of a compound, which can affect its ability to cross cell membranes. acs.org The size and hydrophobicity of substituents are important factors in enhancing the potency of thiourea derivatives. biointerfaceresearch.com However, the relationship is not always straightforward, as some studies have found no correlation between lipophilicity and biological activity, suggesting other factors are more dominant. nih.gov

Steric and Conformational Effects : The position of the halogen substituent (ortho, meta, or para) can have a significant impact on the molecule's conformation and its ability to bind to a target. rsc.org For example, ortho-substituted compounds have been found to be more biologically active than their para and meta counterparts in some cases, which is attributed to the inductive effect of the halogen. rsc.org The conformation of the thiourea moiety itself, which can exist in anti-anti and anti-syn forms, is also influenced by the nature and position of substituents. nih.govacs.orgresearchgate.net

The table below summarizes the effects of different substituents on the activity of thiourea derivatives based on various studies.

| Substituent Type | Effect on Activity | Rationale |

| Electron-withdrawing groups (e.g., halogens, nitro groups) | Generally increases activity | Enhances N-H acidity for stronger hydrogen bonding. biointerfaceresearch.comnih.govrsc.org |

| Electron-donating groups | Generally decreases activity | Reduces N-H acidity. nih.govrsc.org |

| Bulky groups | Can increase or decrease activity | Depends on the specific target and binding pocket. analis.com.my |

| Halogen position (ortho, meta, para) | Varies, ortho can be more potent | Inductive effects and steric hindrance can influence binding. rsc.org |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govtandfonline.com This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown. nih.govtandfonline.com

Model Generation : A pharmacophore model is typically generated from a set of active ligands. nih.govtandfonline.com The model identifies common features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups that are crucial for binding to the target receptor. nih.govtandfonline.com

Virtual Screening : Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric requirements. nih.govtandfonline.com This virtual screening process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.govtandfonline.com

Lead Optimization : Pharmacophore models can also guide the optimization of lead compounds by suggesting modifications that are likely to improve their activity. nih.govtandfonline.com For example, a model might indicate that adding a hydrogen bond donor at a specific position could enhance binding affinity.

Several studies have successfully employed pharmacophore modeling to design and identify novel thiourea-based inhibitors for various targets. nih.govtandfonline.comacs.orgresearchgate.net

Investigations of Molecular Targets and Binding Modes via In Silico Methods

In silico methods, particularly molecular docking, have become indispensable tools for elucidating the molecular targets and binding modes of bioactive compounds. nih.govjst.go.jpnih.gov These computational techniques predict how a ligand (e.g., a thiourea derivative) binds to the active site of a receptor or enzyme.

Molecular Docking Simulations with Defined Biochemical Receptors/Enzymes

Molecular docking simulations provide valuable insights into the interactions between a ligand and its target protein at the atomic level. nih.govjst.go.jpnih.gov This information can help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors.

Binding Affinity Prediction : Docking programs calculate a scoring function to estimate the binding affinity between the ligand and the receptor. rjptonline.org Lower docking scores generally indicate a more favorable binding interaction. rjptonline.org

Interaction Analysis : Docking results reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.com This analysis helps to identify the key amino acid residues in the binding site that are crucial for ligand recognition. biointerfaceresearch.com

SAR Rationalization : By docking a series of analogues with varying substituents, researchers can correlate the predicted binding modes and affinities with the experimentally determined biological activities. nih.gov This helps to understand why certain substituents enhance or diminish activity.

Prostaglandin (B15479496) E synthase (PGES) is an enzyme involved in the inflammatory pathway, making it a target for the development of anti-inflammatory drugs. nih.govacs.org Molecular docking studies have been used to investigate the binding of thiourea derivatives to PGES.

One study investigated the binding of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea to prostaglandin E synthase. researchgate.net The docking results showed that the compound forms a stable complex with the enzyme, with a binding affinity of -6.5 kcal/mol. researchgate.net This suggests that this thiourea derivative could be a potential lead compound for the development of new analgesic drugs. researchgate.net The N-H groups of the thiourea moiety were identified as a potential site for nucleophilic attack. researchgate.net

Another study on N-phenylcarbamothioylbenzamide derivatives found that compounds with high anti-inflammatory activity also potently inhibited prostaglandin E2 (PGE2) synthesis. nih.gov This suggests that the anti-inflammatory effects of these thiourea derivatives are, at least in part, mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. mdpi.com

Sirtuin 1 (SIRT1) is a histone deacetylase that plays a role in various cellular processes, and its inhibition has been explored as a potential therapeutic strategy for diseases like cancer. nih.govpensoft.netresearchgate.net Several studies have investigated thiourea-based compounds as SIRT1 inhibitors. acs.orgnih.govpensoft.netresearchgate.net

Molecular docking studies have been instrumental in understanding how these thiourea derivatives bind to the SIRT1 active site. acs.orgpensoft.netresearchgate.net These studies have shown that thiourea-based inhibitors can form stable complexes with SIRT1 through a network of hydrogen bonds and hydrophobic interactions. pensoft.netresearchgate.net

Key Interactions : Docking simulations have identified key amino acid residues in the SIRT1 binding pocket that are important for inhibitor binding. researchgate.net For example, interactions with residues such as Ile347 and Asp348 have been shown to be crucial for the inhibitory activity of some thiourea derivatives. researchgate.net

Mechanism of Inhibition : Some thiourea-based inhibitors are thought to act as mechanism-based inhibitors, where they are processed by the enzyme to form a reactive intermediate that then covalently modifies the enzyme. nih.gov Pre-incubation of some thiourea compounds with NAD+ has been shown to result in more potent inhibition, supporting a mechanism-based inhibition model. nih.gov

Selectivity : While some thiourea-based inhibitors are potent against SIRT1, they can also show activity against other sirtuin isoforms like SIRT2. acs.orgnih.gov The selectivity profile can be influenced by the nature of the substituents on the thiourea scaffold. nih.gov For instance, one study found that a thiourea derivative showed a preference for SIRT1 over SIRT2, while its urea (B33335) analogue was a weaker SIRT1 inhibitor. acs.org

The table below presents docking scores of some thiourea derivatives against SIRT1 from a virtual screening study.

| Compound | Rerank Score (kcal/mol) |

| N-benzoyl- N'-(4-fluorophenyl)thiourea | -84.3807 |

| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | -88.1611 |

| N-2,4-dichlorobenzoyl-N '-(4-fluorophenyl)thiourea | -91.9546 |

| N-4-bromobenzoyl-N'-(4-fluoro)phenylthiourea | -89.4347 |

| N-4-trifluoromethyl-benzoyl-N'-(4-fluorophenyl)thiourea | -91.0118 |

| Data from a study on N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives. |

Farnesoid X Receptor Binding

The farnesoid X receptor (FXR), a nuclear receptor primarily known for its role in bile acid metabolism, has also been implicated in various other physiological and pathological processes. nih.gov While direct binding studies of 1-(4-chloro-3-fluorophenyl)thiourea to FXR are not extensively reported in the reviewed literature, the broader family of thiourea derivatives has been investigated for their interactions with nuclear receptors.

FXR's function is modulated by the binding of ligands, which can be either agonists or antagonists. mdpi.com The activation of FXR by agonists typically leads to the regulation of genes involved in metabolic pathways. frontiersin.org For instance, the synthetic FXR agonist GW4064 has been shown to influence metabolic homeostasis. frontiersin.org Conversely, antagonists can block the receptor's activity. mdpi.com

While specific data on this compound is lacking, the potential for thiourea-containing compounds to interact with FXR warrants further investigation to elucidate any potential modulatory effects on the pathways it governs. The structural features of this compound, including its halogenated phenyl ring, could influence its binding affinity and specificity for FXR. mdpi.com

Tyrosinase Enzyme Inhibitory Kinetics

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning. tandfonline.comnih.gov Its inhibition is a target for developing agents for hyperpigmentation and in the food industry. nih.gov Several studies have investigated the tyrosinase inhibitory potential of thiourea derivatives.

One study on a series of 1,3-disubstituted thiourea derivatives demonstrated that these compounds can act as tyrosinase inhibitors. tandfonline.com Although this compound was not specifically included in this particular study, a related compound, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, was identified as a competitive inhibitor of tyrosinase with a Kᵢ value of 119.22 μM. tandfonline.com Competitive inhibition implies that the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Another study highlighted that the inhibitory potency of thiourea derivatives against tyrosinase can be influenced by the substituents on the aromatic ring. mdpi.com For example, the presence and position of chloro groups on the benzylic moiety were found to be important for inhibitory activity. mdpi.com Kinetic studies of other potent tyrosinase inhibitors, such as certain thioflavone derivatives, have also revealed a competitive mode of inhibition. acs.org

The inhibitory kinetics of this compound itself have not been explicitly detailed in the available literature. However, based on the findings for structurally similar compounds, it is plausible that it could also exhibit competitive inhibition of tyrosinase. Further kinetic analysis would be necessary to determine its specific mode of inhibition and inhibitory constant (Kᵢ).

Kinase (e.g., VEGFR-2, EphB4, Tie-2, B-Raf) Inhibition Studies

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery.

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Thiourea derivatives have been investigated as potential VEGFR-2 inhibitors. researchgate.net While specific inhibitory data for this compound against VEGFR-2 is not available, studies on other thiourea-containing compounds have shown promising results. For instance, some novel thiourea derivatives have demonstrated moderate inhibitory activity against VEGFR-2. researchgate.net The substitution pattern on the phenyl ring of thiourea derivatives can significantly influence their VEGFR-2 inhibitory potency. nih.gov

EphB4 and Tie-2: EphB4 and Tie-2 are other receptor tyrosine kinases involved in angiogenesis. nih.gov The dual inhibition of VEGFR-2, EphB4, and Tie-2 is considered a promising anti-angiogenic strategy. nih.gov Although direct inhibition studies of this compound against EphB4 and Tie-2 are not reported, the structural similarities to other multi-target kinase inhibitors suggest potential activity. For example, certain quinazoline (B50416) derivatives have been identified as potent triple inhibitors of VEGFR-2, Tie-2, and EphB4. nih.gov

B-Raf: The B-Raf kinase is a component of the MAPK signaling pathway, and its mutations are prevalent in various cancers. While there is no specific information on the inhibition of B-Raf by this compound, some multi-kinase inhibitors that target VEGFR also show activity against B-Raf. selleckchem.com

Table 1: Kinase Inhibition Data for Selected Thiourea and Related Derivatives

Urease Enzyme Interactions

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. researchgate.net It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net Therefore, urease inhibitors are of interest for the treatment of infections caused by these bacteria.

Thiourea and its derivatives are a well-known class of urease inhibitors. nih.govacs.orgacs.org The thiocarbonyl group in these compounds is thought to interact with the nickel ions in the active site of the urease enzyme. acs.org While direct interaction studies of this compound with urease are not explicitly detailed, research on analogous compounds provides insights into its potential mechanism.

For example, 1-(4-chlorophenyl)-3-palmitoylthiourea has been identified as a potent uncompetitive inhibitor of jack bean urease. researchgate.net Uncompetitive inhibition suggests that the inhibitor binds to the enzyme-substrate complex. Molecular modeling studies of various thiourea derivatives have shown that they can form hydrogen bonds with amino acid residues in the active site of the enzyme. nih.govundip.ac.id

The inhibitory activity of thiourea derivatives against urease is influenced by the nature of the substituents on the phenyl ring. acs.org For instance, the presence of electron-withdrawing or electron-donating groups can affect the binding affinity of the compound to the enzyme.

Histone Lysine Demethylase 1 (LSD1) Interactions

Histone Lysine Demethylase 1 (LSD1), also known as KDM1A, is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. mdpi.comnih.gov The overexpression of LSD1 has been linked to various cancers, making it an attractive therapeutic target. mdpi.comnih.gov

While specific interaction data for this compound with LSD1 is not available, the broader class of thiourea-containing compounds has been explored as potential LSD1 inhibitors. mdpi.com For instance, some chalcone (B49325) derivatives, which can be structurally related to precursors of thiourea synthesis, have shown potent LSD1 inhibitory activity. nih.gov One such derivative, compound D6, exhibited an IC₅₀ value of 0.14 μM against LSD1. nih.gov

The mechanism of LSD1 inhibition often involves the binding of the inhibitor to the enzyme's active site, preventing it from demethylating its histone substrates. mdpi.com The development of dual inhibitors that target both LSD1 and other enzymes like histone deacetylases (HDACs) is also an active area of research. mdpi.com Given the structural features of this compound, further investigation into its potential as an LSD1 inhibitor is warranted.

Ligand-Protein Interaction Profiling (2D and 3D Interaction Maps)

Understanding the interactions between a ligand like this compound and its target proteins at the atomic level is crucial for elucidating its mechanism of action and for guiding the design of more potent and selective analogs. This is often achieved through computational methods like molecular docking, which predicts the preferred binding orientation of a ligand to a protein and visualizes the interactions in 2D and 3D maps.

For instance, in the context of urease inhibition, molecular docking studies of various thiourea derivatives have revealed key interactions. nih.govundip.ac.id These studies often show that the thiourea moiety plays a central role in binding. The sulfur atom of the thiocarbonyl group can coordinate with the nickel ions in the urease active site, while the NH groups can form hydrogen bonds with surrounding amino acid residues like aspartic acid and alanine. nih.gov The phenyl ring and its substituents can engage in hydrophobic and van der Waals interactions with the protein, further stabilizing the complex. nih.govundip.ac.id

Similarly, for kinase inhibition, docking studies of thiourea-based inhibitors into the ATP-binding site of kinases like VEGFR-2 would likely show hydrogen bonding between the thiourea group and the hinge region of the kinase. The 4-chloro-3-fluorophenyl group would likely occupy a hydrophobic pocket, with the halogen atoms potentially forming halogen bonds or other specific interactions.

Table 2: Predicted Interactions of Thiourea Derivatives with Target Proteins from Docking Studies

Modulation of Biochemical Pathways at the Molecular Level

The interaction of this compound with various enzymes and receptors, as discussed in the preceding sections, can lead to the modulation of several key biochemical pathways at the molecular level.

Based on its potential inhibitory activities, this compound could influence pathways involved in:

Angiogenesis: By potentially inhibiting kinases like VEGFR-2, EphB4, and Tie-2, this compound could disrupt the signaling cascades that lead to the formation of new blood vessels. nih.govembopress.org This would involve the downregulation of downstream signaling molecules such as ERK1/2. embopress.org

Inflammation: Some thiourea derivatives have been shown to modulate inflammatory pathways. nih.gov For example, certain chalcone derivatives, which are structurally related, can suppress the formation of superoxide (B77818) anions and the release of elastase from neutrophils by affecting pathways involving mitogen-activated protein kinases (MAPKs) and Akt. nih.gov

Cell Proliferation and Survival: By targeting kinases involved in cell growth and proliferation, such as those in the VEGFR pathway, this compound could potentially inhibit the growth of cancer cells. researchgate.net Furthermore, if it interacts with LSD1, it could influence gene expression programs related to cell cycle control and apoptosis. nih.gov The p53 pathway, a critical tumor suppressor pathway, can be regulated by LSD1, suggesting a potential indirect effect of LSD1 inhibitors on p53-mediated cellular senescence. bmbreports.org

Metabolic Pathways: Although direct evidence is limited, potential interactions with FXR could modulate pathways related to bile acid, lipid, and glucose metabolism. nih.gov

Bacterial Pathogenesis: Through the inhibition of urease, this compound could interfere with the ability of certain bacteria to survive in acidic environments, thereby reducing their virulence. researchgate.net

The precise molecular mechanisms by which this compound modulates these pathways would depend on its specific binding affinities and the cellular context. Further detailed studies are required to fully elucidate the downstream consequences of its interactions with its molecular targets.

Table 3: Compound Names Mentioned in the Article

Investigation of Apoptosis Induction Pathways (Mechanistic Studies)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. thermofisher.com

Studies on 1,3-disubstituted thiourea derivatives have revealed their potent pro-apoptotic activity in various cancer cell lines. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues demonstrated significant cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells. nih.gov Notably, compounds with 3,4-dichloro and 4-CF3-phenyl substituents were highly active. nih.gov

The mechanism of this cytotoxic action involves the induction of apoptosis. Specifically, thioureas with these substitutions were found to be strong inducers of programmed cell death. nih.gov One particular derivative, compound 2 (see table below), induced late-stage apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov This suggests that these compounds effectively trigger the cellular machinery responsible for dismantling and removing cancer cells. The high percentage of late apoptotic cells indicates a robust and irreversible commitment to cell death.

The structure of these compounds plays a crucial role in their pro-apoptotic efficacy. The presence of halogen substituents, particularly chlorine and trifluoromethyl groups, on the phenyl rings appears to be a key determinant of their cytotoxic and apoptosis-inducing capabilities. nih.gov For example, dihalogenophenyl derivatives were among the most active in the series studied. nih.gov

The table below summarizes the cytotoxic and pro-apoptotic activity of selected 3-(trifluoromethyl)phenylthiourea analogues.

| Compound | Substituent | Cancer Cell Line | IC50 (µM) | Apoptosis Induction |

| 1 | 3-Cl, 4-F-phenyl | SW480 | 12.7 ± 1.53 | Strong |

| 2 | 3,4-di-Cl-phenyl | SW480 | 7.3 ± 1.12 | Strong (95-99% late apoptosis) |

| 8 | 4-CF3-phenyl | SW480 | 9.0 ± 0.98 | Strong |

| Cisplatin | (Reference) | SW480 | 10.3 ± 1.15 | - |

| Data sourced from a study on 3-(trifluoromethyl)phenylthiourea analogues. nih.gov |

Regulation of Interleukin-6 (IL-6) Secretion (Molecular Impact)

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a significant role in inflammation and is also implicated in cancer progression. Elevated levels of IL-6 can promote tumor growth, metastasis, and resistance to therapy. Therefore, compounds that can inhibit IL-6 secretion are of therapeutic interest.

The same series of 3-(trifluoromethyl)phenylthiourea analogues that demonstrated pro-apoptotic activity were also found to act as inhibitors of IL-6 secretion in colon cancer cells (SW480 and SW620). nih.gov All tested derivatives were capable of reducing IL-6 levels, with a decrease in secretion ranging from 23% to 63%. nih.gov This indicates that in addition to directly killing cancer cells through apoptosis, these compounds may also modulate the tumor microenvironment by reducing pro-inflammatory signals.

The ability of these thiourea derivatives to inhibit IL-6 secretion further underscores the importance of the substitution pattern on the phenyl rings. The specific electronic and steric properties conferred by the halogen substituents likely influence the interaction of these compounds with molecular targets involved in the IL-6 signaling pathway.

The dual action of these compounds—inducing apoptosis and inhibiting IL-6 secretion—makes them promising candidates for further development as anticancer agents. By targeting both the cancer cells directly and the inflammatory milieu that supports their growth, these thiourea derivatives may offer a more comprehensive therapeutic approach.

Coordination Chemistry and Materials Science Applications of 1 4 Chloro 3 Fluorophenyl Thiourea

Role of 1-(4-chloro-3-fluorophenyl)thiourea as a Ligand in Metal Complexation

This compound functions as a versatile ligand in the formation of metal complexes. The presence of both sulfur and nitrogen atoms with lone pairs of electrons allows it to coordinate with various metal ions. Thiourea (B124793) and its derivatives can coordinate to metal centers in several ways: as a neutral monodentate ligand through the sulfur atom, as a bridging ligand, or as a bidentate ligand after deprotonation of one of the N-H groups. mdpi.comresearchgate.net The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other ligands.

The coordination ability of thiourea derivatives is influenced by the substituents on the nitrogen atoms. researchgate.netresearchgate.net In the case of this compound, the electron-withdrawing chloro and fluoro substituents on the phenyl ring can affect the electron density on the donor atoms, thereby influencing the stability and properties of the resulting metal complexes. mdpi.com

Studies have shown that thiourea derivatives can form stable complexes with a variety of transition metals, including copper(II), platinum(II), and others. mdpi.comresearchgate.netmdpi.com These complexes can exhibit interesting structural and electronic properties, making them relevant for applications in catalysis and materials science. For instance, the thione group (C=S) is an excellent donor for the formation of coordination compounds. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Synthesis: The general procedure for synthesizing these metal complexes involves dissolving the this compound ligand and a metal salt, such as a metal chloride, in a solvent like ethanol (B145695) or acetonitrile. The mixture is then stirred, often with heating, to facilitate the reaction. The resulting complex may precipitate from the solution and can be collected by filtration.

For example, copper(II) complexes of 1,3-disubstituted thiourea derivatives have been synthesized by reacting the thiourea ligand with copper(II) chloride. mdpi.com Similarly, platinum(II) complexes have been prepared by reacting a thiourea derivative with a platinum(II) precursor like [PtCl2(PPh3)2]. researchgate.net

Spectroscopic Characterization:

| Spectroscopic Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=S and N-H bonds upon complexation can indicate the involvement of the sulfur and nitrogen atoms in bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons upon complexation provide insights into the coordination environment. ³¹P NMR is useful for complexes containing phosphine (B1218219) ligands. researchgate.net |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the metal complexes. The position and intensity of the absorption bands can provide information about the geometry of the complex and the nature of the metal-ligand bonding. mdpi.com |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. researchgate.netrsc.orgresearchgate.net It can reveal whether the ligand acts as a monodentate, bidentate, or bridging ligand. |

Influence of Ligand Conformation and Substitution on Coordination Properties

The coordination properties of this compound are significantly influenced by its molecular conformation and the nature of its substituents.

The thiourea group can exist in different conformations, which can affect its ability to coordinate with metal ions. Intramolecular hydrogen bonding between the N-H and C=O groups (in acylthioureas) or other suitable atoms can stabilize specific conformations and influence the reactivity of the donor atoms. researchgate.net The geometry of the thiourea group in the solid state is often stabilized by intramolecular hydrogen bonds. researchgate.net

The electronic effects of the substituents on the phenyl ring play a crucial role. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can decrease the electron density on the sulfur and nitrogen atoms. This can affect the strength of the coordination bond with the metal ion. Studies on related thiourea derivatives have shown that the presence of halogen substituents can lead to the formation of dimeric "sandwich-type" structures in copper(II) complexes, in contrast to the monomeric complexes formed with alkylphenylthiourea ligands. mdpi.comnih.gov

Applications as Building Blocks for Complex Heterocyclic Structures

Thiourea derivatives, including this compound, are valuable starting materials for the synthesis of a wide range of heterocyclic compounds. researchgate.netglobalresearchonline.net The reactive nature of the thiourea moiety allows for its participation in various cyclization reactions.

For instance, the reaction of thioureas with α-halocarbonyl compounds is a well-established method for the synthesis of 2-aminothiazoles. researchgate.net Similarly, substituted thioureas can be used to prepare benzothiazoles. researchgate.netglobalresearchonline.net These heterocyclic systems are important scaffolds in medicinal chemistry and materials science.

Recent research has demonstrated the use of thiourea derivatives in the synthesis of more complex heterocyclic systems. For example, 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea and 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) have been synthesized and shown to possess significant biological activity. mdpi.com Furthermore, conjugated thiadiazole-thiourea scaffolds have been designed and synthesized as potential antituberculosis agents. jst.go.jp

The versatility of this compound as a precursor for heterocyclic synthesis stems from the multiple reactive sites within the molecule, allowing for a variety of synthetic transformations to build complex molecular architectures.

Future Research Directions and Perspectives

Advanced Computational Design of Novel Thiourea (B124793) Derivatives with Enhanced Molecular Interactions

The future of designing novel thiourea derivatives is intrinsically linked to the advancements in computational chemistry. While initial studies have successfully used molecular docking to predict binding affinities, the next generation of research will employ more sophisticated computational strategies to design compounds with optimized molecular interactions.

Future efforts will likely involve the use of Quantitative Structure-Activity Relationship (QSAR) models and 3D-QSAR to analyze how specific structural modifications influence biological activity. researchgate.net For instance, by analyzing a dataset of thiourea derivatives, researchers can build models that predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and reducing the reliance on traditional high-throughput screening. researchgate.net Molecular dynamics (MD) simulations will also play a crucial role, offering insights into the dynamic behavior of ligand-receptor complexes over time and ensuring the stability of the predicted binding poses. researchgate.netnih.gov

A key objective will be the design of derivatives that exhibit enhanced and specific interactions with target proteins. This can be achieved by focusing on key amino acid residues within the active site that are crucial for inhibition. researchgate.net For example, computational studies on other thiourea derivatives have identified the importance of interactions with residues like Arg210, Asn257, and Gly518 for potent inhibition of certain enzymes. researchgate.net Similar in-silico studies can be applied to design derivatives of 1-(4-chloro-3-fluorophenyl)thiourea that form stronger or more numerous hydrogen bonds, hydrophobic interactions, or halogen bonds with their biological targets.

The table below outlines potential computational approaches for designing advanced thiourea derivatives.

| Computational Technique | Application in Thiourea Derivative Design | Potential Outcome |

| Molecular Docking | Predict binding modes and affinities of novel derivatives within a target's active site. nih.govnih.gov | Identification of lead compounds with high predicted potency. |

| 3D-QSAR | Elucidate the relationship between the 3D structure of thiourea derivatives and their biological activity. researchgate.net | Generation of predictive models to guide the design of more active compounds. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex and observe conformational changes over time. researchgate.netnih.gov | Confirmation of stable binding and understanding of the dynamic nature of the interaction. |

| Free Energy Perturbation (FEP) | Calculate the relative binding free energies of a series of related ligands to a target protein. | More accurate prediction of binding affinity compared to standard docking scores. |

Exploration of Novel Synthetic Methodologies for Structure Diversification

While the fundamental synthesis of thioureas from isothiocyanates and amines is well-established, future research will focus on developing novel and more efficient synthetic routes to create a wider diversity of structures. ontosight.aigoogle.com This includes the use of innovative catalysts, greener reaction conditions, and the development of one-pot multicomponent reactions to assemble complex molecules in a single step. researchgate.net

A significant area of future exploration will be the generation of hybrid molecules that combine the thiourea pharmacophore with other biologically active scaffolds. rsc.orgmdpi.com For example, derivatives of this compound could be synthesized to include moieties known for their anticancer, antimicrobial, or anti-inflammatory properties. rsc.orgmdpi.comnih.gov This "hybrid pharmacophore" approach has shown promise in creating compounds with dual or enhanced activity. jocms.org

Furthermore, the development of synthetic methods that allow for precise control over stereochemistry will be crucial, as different stereoisomers of a compound can have vastly different biological activities. The use of chiral catalysts or chiral starting materials will enable the synthesis of enantiomerically pure thiourea derivatives, allowing for a more detailed investigation of their structure-activity relationships.

The table below details some promising synthetic strategies for the diversification of thiourea derivatives.

| Synthetic Strategy | Description | Example Application |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | One-pot synthesis of highly substituted thiourea derivatives containing additional heterocyclic rings. researchgate.net |

| Ultrasonic-Assisted Synthesis | Using ultrasound irradiation to accelerate reaction rates and improve yields. acs.org | Efficient and environmentally friendly production of N-acyl thiourea derivatives. acs.org |

| Hybrid Pharmacophore Approach | Covalently linking the thiourea moiety to another known pharmacologically active scaffold. jocms.org | Synthesis of thiourea-chalcone or thiourea-quinoline conjugates to create dual-action agents. |

| Solid-Phase Synthesis | Anchoring the thiourea core to a solid support to facilitate purification and the creation of compound libraries. | Rapid generation of a large library of thiourea derivatives for high-throughput screening. |

Deeper Elucidation of Molecular Mechanisms through Integrated Biophysical and Theoretical Approaches

A deeper understanding of how this compound and its derivatives exert their biological effects at a molecular level is a critical future goal. This will require an integrated approach that combines experimental biophysical techniques with theoretical calculations. nih.gov

Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction between the thiourea derivative and its target protein. nih.govX-ray crystallography of the ligand-protein complex can reveal the precise binding mode and the key intermolecular interactions at an atomic level. rsc.org

These experimental findings can then be rationalized and further explored through theoretical methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. researchgate.net DFT calculations can be used to understand the electronic properties of the thiourea derivatives, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for their reactivity and interaction with biological targets. researchgate.nettandfonline.com NBO analysis can provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

By combining these approaches, researchers can build a comprehensive picture of the molecular mechanism of action, which is essential for the rational design of next-generation thiourea derivatives with improved efficacy and selectivity. nih.gov

The following table summarizes the integrated approaches for mechanistic elucidation.

| Approach | Technique | Information Gained |

| Biophysical | X-ray Crystallography | Atomic-level structure of the ligand-protein complex, identifying key interactions. rsc.org |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). nih.gov | |

| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding (association and dissociation rates). | |

| Theoretical | Density Functional Theory (DFT) | Electronic properties, reactivity indices, and vibrational frequencies. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions, charge delocalization, and molecular stability. researchgate.net | |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of the ligand-protein complex in a simulated physiological environment. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-(4-chloro-3-fluorophenyl)thiourea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of thiourea derivatives typically involves nucleophilic substitution or condensation reactions. For systematic optimization, employ factorial design to evaluate variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), stoichiometry of reactants, and reaction time. For example, refluxing equimolar quantities of 4-chloro-3-fluoroaniline with thiophosgene in ethanol under inert conditions may yield higher purity. Post-synthesis, purify via recrystallization (e.g., using methanol/water) and validate purity via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Use FT-IR to confirm thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹). NMR (¹H/¹³C) identifies aromatic protons (δ 7.0–8.5 ppm) and carbon environments. Single-crystal XRD resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), while powder XRD assesses crystallinity. Pair these with DFT calculations to validate experimental geometry against theoretical models .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Standardize protocols by documenting solvent ratios, temperature ramps, and purification steps. Use high-purity reagents and calibrate instruments (e.g., NMR, FT-IR) with reference compounds. Cross-validate results with independent techniques; for example, compare XRD-derived bond lengths with DFT-optimized structures .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict and explain the physicochemical properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compute electronic properties (HOMO-LUMO gaps), electrostatic potential maps, and vibrational spectra. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model conformational stability and solute-solvent interactions. Compare simulated IR/Raman spectra with experimental data to identify discrepancies arising from crystal packing or solvent effects .

Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) under standardized conditions (cell lines, incubation times). Use structure-activity relationship (SAR) studies to isolate substituent effects; for example, compare the 4-chloro-3-fluoro group with other halogenated analogs. Pair this with molecular docking to assess binding affinities to target proteins (e.g., bacterial enzymes, cancer biomarkers). Validate hypotheses via in vivo models if in vitro data remain conflicting .

Q. How do researchers integrate experimental and computational data to refine mechanistic hypotheses?

- Methodological Answer : Develop a feedback loop: Use XRD or NMR data to parameterize computational models. For instance, MD simulations initialized with experimental crystal structures can predict thermodynamic stability or aggregation tendencies. Conversely, DFT-predicted reactive sites guide targeted experimental modifications (e.g., substituting fluorine for chlorine to enhance bioactivity). Cross-correlate findings using multivariate statistical analysis .

Q. What experimental controls are essential when studying the environmental fate or toxicity of this compound?

- Methodological Answer : Include negative controls (solvent-only) in toxicity assays to rule out solvent interference. For environmental studies, use isotopic labeling (e.g., ¹⁴C) to track degradation pathways in soil/water matrices. Employ LC-MS/MS to quantify degradation products and validate via reference standards. For photostability tests, control UV exposure duration and intensity using calibrated light sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.